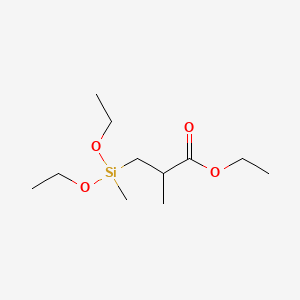
2-Carbethoxypropyl diethoxymethyl silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbethoxypropyl diethoxymethyl silane is an organosilicon compound with the molecular formula C11H24O4Si. It is a type of silane coupling agent, which means it can form bonds with both organic and inorganic materials. This dual reactivity makes it valuable in various applications, particularly in enhancing the adhesion between different materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbethoxypropyl diethoxymethyl silane typically involves the hydrosilylation reaction of an alkene with a hydrosilane. The reaction is catalyzed by a transition metal catalyst, such as platinum or rhodium. The general reaction scheme is as follows:
CH2=CH−CH2CO2Et+HSi(OEt)2MePtCH2CH2CH2CO2EtSi(OEt)2Me
The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Carbethoxypropyl diethoxymethyl silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanols or siloxanes to form cross-linked networks.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.
Substitution: Common nucleophiles include alcohols, amines, and thiols, and the reactions are usually carried out under mild conditions.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane networks.
Substitution: Produces substituted silanes with various functional groups.
Scientific Research Applications
2-Carbethoxypropyl diethoxymethyl silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their performance and durability.
Mechanism of Action
The mechanism of action of 2-Carbethoxypropyl diethoxymethyl silane involves the formation of covalent bonds between the silane and the substrate. The ethoxy groups are hydrolyzed to form silanols, which can then react with hydroxyl groups on the substrate to form stable siloxane bonds. This process enhances the adhesion and compatibility between different materials.
Comparison with Similar Compounds
Similar Compounds
- Diethoxymethylsilane
- Dimethoxymethylsilane
- Glycidoxypropyl trimethoxysilane
Comparison
2-Carbethoxypropyl diethoxymethyl silane is unique due to its carbethoxypropyl group, which provides additional functionality compared to other silanes. This makes it particularly useful in applications requiring enhanced adhesion and compatibility between organic and inorganic materials. In contrast, compounds like diethoxymethylsilane and dimethoxymethylsilane lack this additional functionality and are primarily used as reducing agents or in simpler coupling reactions.
Properties
CAS No. |
6449-52-1 |
|---|---|
Molecular Formula |
C11H24O4Si |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
ethyl 3-[diethoxy(methyl)silyl]-2-methylpropanoate |
InChI |
InChI=1S/C11H24O4Si/c1-6-13-11(12)10(4)9-16(5,14-7-2)15-8-3/h10H,6-9H2,1-5H3 |
InChI Key |
ASVMNQXNLTVYGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C[Si](C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



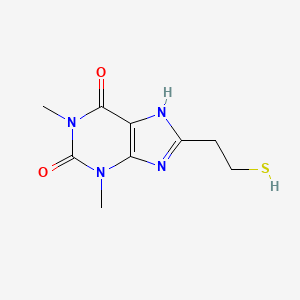
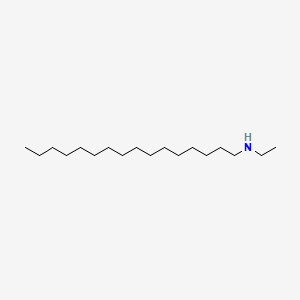

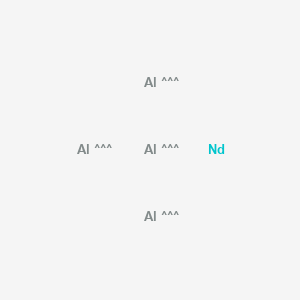


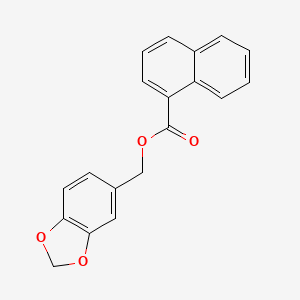
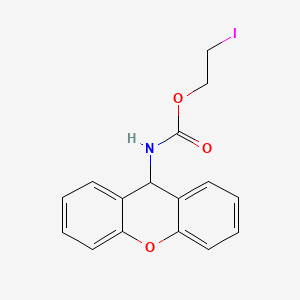


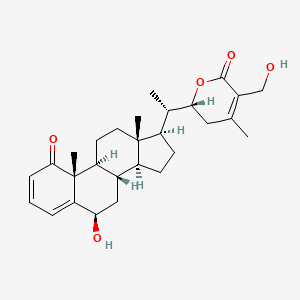

![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
